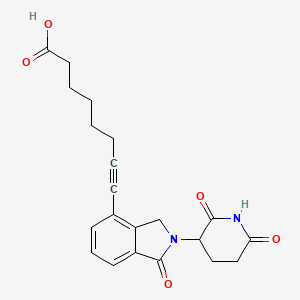

Lenalidomide-acetylene-C5-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lenalidomide-acetylene-C5-COOH is a compound derived from Lenalidomide, which is known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. This compound is specifically designed to facilitate the recruitment of the CRBN protein, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can target and degrade specific proteins within cells, offering a novel approach to drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetylene-C5-COOH involves the conjugation of Lenalidomide with an acetylene group and a carboxylic acid (COOH) group. The process typically includes the following steps:

Activation of Lenalidomide: Lenalidomide is activated by introducing a reactive group that can facilitate further chemical modifications.

Introduction of Acetylene Group: The activated Lenalidomide is then reacted with an acetylene-containing reagent under controlled conditions to introduce the acetylene group.

Addition of Carboxylic Acid Group: Finally, the acetylene-modified Lenalidomide is reacted with a carboxylic acid-containing reagent to introduce the COOH group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Lenalidomide-acetylene-C5-COOH undergoes various chemical reactions, including:

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the acetylene group reacting with azide-containing molecules to form triazoles, a type of click chemistry reaction.

Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

CuAAC Reaction: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.

Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution. Reaction conditions vary based on the reagents involved.

Major Products:

Triazoles: Formed from CuAAC reactions.

Substituted Derivatives: Products of substitution reactions, depending on the specific reagents used.

Aplicaciones Científicas De Investigación

Cancer Therapy

Lenalidomide-acetylene-C5-COOH has been primarily studied for its applications in treating hematologic malignancies, particularly multiple myeloma. The compound enhances the recruitment of the Cereblon protein, which is crucial for the mechanism of action of lenalidomide. This recruitment leads to targeted protein degradation, a promising approach in cancer therapy.

Key Findings:

- Mechanism of Action : Lenalidomide acts through dual mechanisms: direct tumoricidal activity and immunomodulation. It enhances T-cell responses and inhibits angiogenesis by downregulating pro-angiogenic factors like vascular endothelial growth factor (VEGF) .

- Clinical Trials : In clinical settings, lenalidomide has shown improved overall survival rates and response rates in patients with relapsed/refractory multiple myeloma when used in combination with dexamethasone .

Immunomodulation

The compound's ability to modulate immune responses makes it a valuable tool in research focused on immunotherapy. This compound has been shown to activate various immune pathways, enhancing the body's ability to fight cancer.

Applications Include:

- Enhancing T-cell Activation : Studies indicate that lenalidomide can increase T-cell proliferation and cytokine production, which is critical for effective immune responses against tumors .

- Combination Therapies : The compound is often investigated in combination with other immunotherapeutic agents to improve efficacy and reduce resistance .

Targeted Protein Degradation

The unique structure of this compound allows it to function as a PROTAC, targeting specific proteins for degradation. This approach is revolutionary in drug development as it provides a means to eliminate unwanted proteins that contribute to disease pathology.

Research Highlights:

- Cereblon Recruitment : The compound facilitates the recruitment of Cereblon to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome .

- Therapeutic Potential : This mechanism has potential applications beyond oncology, including neurodegenerative diseases where protein aggregation is a concern.

Data Table: Summary of Key Research Findings

Case Study 1: Lenalidomide in Multiple Myeloma

A Phase II clinical trial demonstrated that lenalidomide combined with low-dose dexamethasone resulted in an overall response rate of 47.6%, with significant improvements noted even among heavily pretreated patients . This study highlights the efficacy of this compound as part of combination therapies.

Case Study 2: PROTAC Development

Recent studies have focused on developing PROTACs using this compound to target specific oncogenic proteins. These studies show promise in selectively degrading proteins that drive tumor growth, offering a novel therapeutic strategy .

Mecanismo De Acción

Lenalidomide-acetylene-C5-COOH exerts its effects by modulating the activity of the CRBN protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. The compound binds to CRBN, altering its substrate specificity and promoting the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly effective in targeting disease-related proteins that are otherwise considered "undruggable" .

Comparación Con Compuestos Similares

Thalidomide: An immunomodulatory drug with similar properties but higher toxicity.

Pomalidomide: Another derivative of thalidomide with enhanced efficacy and safety profile.

CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy.

Uniqueness: Lenalidomide-acetylene-C5-COOH is unique due to its ability to facilitate the recruitment of CRBN protein and its application in the synthesis of PROTACs. This makes it a valuable tool in targeted protein degradation, offering potential therapeutic benefits that are not achievable with other similar compounds .

Actividad Biológica

Lenalidomide-acetylene-C5-COOH is a novel compound derived from lenalidomide, designed to enhance its biological activity through the recruitment of cereblon (CRBN), a key protein involved in the regulation of immune responses and cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Modulation of Cytokine Production

Lenalidomide has been shown to significantly alter the production of various cytokines. It inhibits pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing the production of anti-inflammatory cytokine IL-10. This dual action helps in modulating the immune response, which is crucial in conditions like multiple myeloma (MM) where inflammation plays a significant role in disease progression .

2. Induction of Apoptosis

The compound induces apoptosis in malignant cells through several pathways:

- Upregulation of p21 : Lenalidomide increases the expression of cyclin-dependent kinase inhibitors such as p21, which plays a critical role in cell cycle regulation .

- Downregulation of NF-kB : It reduces NF-kB activity, leading to decreased levels of anti-apoptotic proteins like cIAP2 and FLIP, which are typically upregulated by cytokines like IL-6 .

- Enhanced Caspase Activity : The compound promotes the activation of caspases involved in apoptosis, particularly caspase 8 and caspase 9 .

Therapeutic Potential

This compound's ability to recruit CRBN enhances its efficacy as an immunomodulatory drug. By acting as a molecular glue, it facilitates the ubiquitination and subsequent degradation of specific proteins that promote cell survival in cancerous cells. This mechanism is particularly beneficial in treating hematological malignancies such as multiple myeloma.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cytokine Modulation | Inhibition of TNF-α, IL-1, IL-6; Increase in IL-10 | Alters immune response |

| Apoptosis Induction | Increased apoptosis in malignant cells | Upregulation of p21; Downregulation of NF-kB |

| T-cell Activation | Enhanced cytotoxic activity | Increases IL-2 production |

| Antibody-dependent Cellular Cytotoxicity (ADCC) | Potentiation of NK-cell activity | Mediated by IL-2 |

Case Studies

Case Study 1: Efficacy in Multiple Myeloma

In a clinical trial involving patients with relapsed multiple myeloma, this compound demonstrated significant antitumor activity when combined with other agents like dexamethasone. The study highlighted a reduction in tumor burden and improved patient outcomes compared to standard treatments .

Case Study 2: Mechanistic Insights from Animal Models

Animal studies have shown that this compound effectively reduces tumor volume in xenograft models. Mice treated with this compound exhibited enhanced survival rates and reduced side effects compared to those receiving conventional therapies alone .

Propiedades

IUPAC Name |

8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYFKFKQSNARRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.